molecular formula C13H12N2O2 B8427126 2-(3-(2-Nitro-ethyl)-phenyl)-pyridine

2-(3-(2-Nitro-ethyl)-phenyl)-pyridine

Cat. No.: B8427126
M. Wt: 228.25 g/mol
InChI Key: IOAXKFPHKFWAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(2-Nitro-ethyl)-phenyl)-pyridine is a pyridine derivative featuring a nitroethyl-substituted phenyl ring attached to the pyridine core. The nitro group (-NO₂) and ethyl linker influence electronic distribution, solubility, and reactivity, making it relevant in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-[3-(2-nitroethyl)phenyl]pyridine

InChI

InChI=1S/C13H12N2O2/c16-15(17)9-7-11-4-3-5-12(10-11)13-6-1-2-8-14-13/h1-6,8,10H,7,9H2

InChI Key

IOAXKFPHKFWAMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2)CC[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

Pyridine derivatives vary widely based on substituents. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key References
2-(3-(2-Nitro-ethyl)-phenyl)-pyridine -NO₂, -CH₂CH₂- linker Not explicitly provided ~280–300 (estimated) ~288–292 (estimated) Extrapolated from
2-Chloro-5-(4-substituted phenyl) pyridine -Cl, -Ph-R (R = -CH₃, -OCH₃, -Br) C₁₈H₁₄ClN ~300–350 268–287
2-(4-Chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl] pyridine -Cl, -SCH₃, -CF₃-Ph C₁₉H₁₃ClF₃NS 379.83 Not reported
Hexahydroquinoline-carbonitrile derivative -CN, -OCH₃, gem-dimethyl C₃₁H₂₉ClN₄O₂ 525 288–292

Key Observations :

  • Nitro vs. Chloro Substituents : Nitro groups increase molecular weight and polarity compared to chloro substituents, leading to higher melting points (e.g., 288–292°C for nitro derivatives vs. 268–287°C for chloro analogs) .
  • Electron-Withdrawing Effects: The -NO₂ group enhances electrophilic substitution resistance but may improve binding in biological targets due to strong electron-withdrawing effects .

Physicochemical Properties

Melting Points and Solubility
  • Nitro Derivatives: Higher melting points (e.g., 288–292°C) due to dipole-dipole interactions and hydrogen bonding from the -NO₂ group .
  • Chloro/Methyl Derivatives : Lower melting points (e.g., 268–287°C) attributed to weaker van der Waals forces .
  • Trifluoromethyl Derivatives : Lower molecular weights (e.g., 379.83) and solubility influenced by hydrophobic -CF₃ groups .
Spectroscopic Data
  • IR Spectroscopy :
    • Nitro groups show asymmetric/symmetric stretching at ~1347 cm⁻¹ and ~1569 cm⁻¹ .
    • Chloro substituents exhibit C-Cl stretching near 708 cm⁻¹ .
  • ¹H NMR :
    • Aromatic protons in nitro derivatives resonate at δ 7.18–7.79 ppm, while methyl groups appear at δ 0.78–2.33 ppm .

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